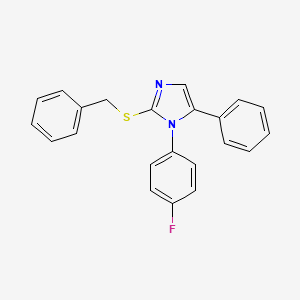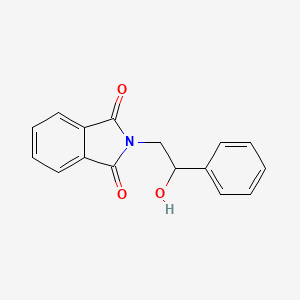
2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 . It is also known by its CAS number 35645-98-8 .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives, which includes “2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione”, has been the focus of much research due to their presence in a wide array of bioactive molecules . Various pathways of synthesis have been described, many of which involve simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . This structure is similar to that of isoindoline, except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .Physical And Chemical Properties Analysis
“2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione” has a melting point of 158 °C and a predicted boiling point of 463.0±38.0 °C . Its density is predicted to be 1.342±0.06 g/cm3 . The compound also has a pKa value of 13.58±0.20 (Predicted) .Applications De Recherche Scientifique
C10H9NO3\mathrm{C_{10}H_9NO_3}C10H9NO3
and a molecular weight of approximately 191.18 g/mol . Below, I’ll explore several unique applications in different fields:Agrochemical Research
Herbicidal Activity: Preliminary investigations suggest that 2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione may have herbicidal properties. Researchers have studied its effects on weed species, aiming to develop environmentally friendly herbicides.
These applications highlight the versatility and potential of 2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione in various scientific fields. Keep in mind that ongoing research may uncover additional uses and optimize its properties. If you need further details or have specific inquiries, feel free to ask
Mécanisme D'action
Target of Action
Isoindolines and isoindoline-1,3-dione derivatives, which include this compound, have been found to modulate the dopamine receptor d3 . This receptor plays a crucial role in the dopaminergic neurotransmission system, influencing various physiological functions such as motor control, reward, and cognition.
Mode of Action
Isoindoline derivatives are known to interact with their targets, such as the dopamine receptor d3, leading to changes in the receptor’s activity . This interaction can result in altered neurotransmission, potentially influencing the physiological functions regulated by these receptors.
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3, it may influence dopaminergic neurotransmission pathways . These pathways play a significant role in various physiological functions and their downstream effects can include changes in motor control, reward mechanisms, and cognitive processes.
Pharmacokinetics
Its predicted properties include a melting point of 158 °c, a boiling point of 4630±380 °C, and a density of 1342±006 g/cm3 . These properties can influence the compound’s bioavailability, although further studies would be needed to provide a comprehensive understanding of its pharmacokinetic profile.
Result of Action
Isoindoline derivatives have been suggested to have potential applications as antipsychotic agents, indicating that they may have effects on neuronal activity and neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .
Action Environment
This compound, like other isoindoline derivatives, holds promise for various applications, including potential roles in antipsychotic treatments and Alzheimer’s disease management .
Propriétés
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMFDLMBNOUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-2-phenylethyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

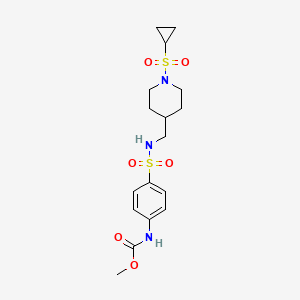
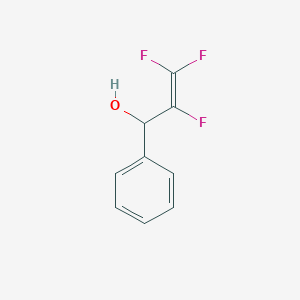

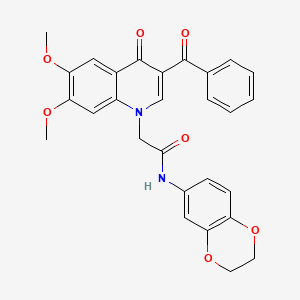
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
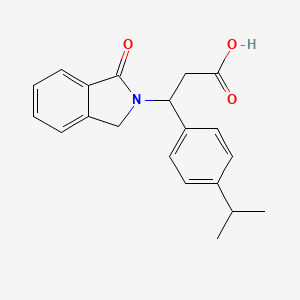
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
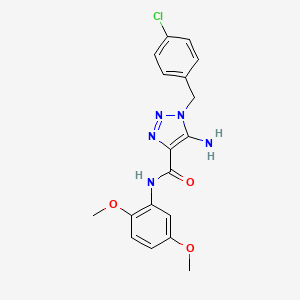
![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)
![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)
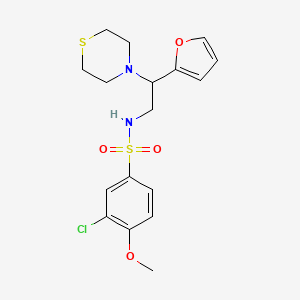
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)
